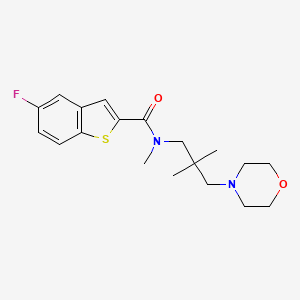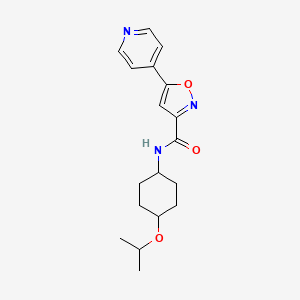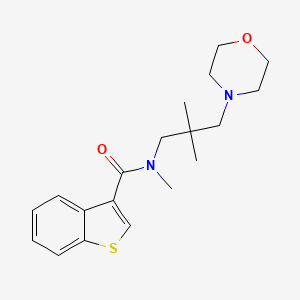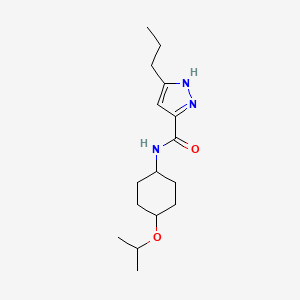
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-5-fluoro-N-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-5-fluoro-N-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-5-fluoro-N-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Morpholine Ring: This step involves the reaction of a morpholine derivative with the benzothiophene core, often using a base like potassium carbonate.
Final Coupling: The final step involves coupling the morpholine-substituted benzothiophene with the carboxamide group, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-5-fluoro-N-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various nucleophiles, leading to derivatives with different functional groups.
Scientific Research Applications
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-5-fluoro-N-methyl-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-5-fluoro-N-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can bind to active sites, while the morpholine ring enhances its solubility and bioavailability. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylprop-2-enamide
- 2,2-Dimethyl-3-morpholin-4-ylpropanal
Uniqueness
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-5-fluoro-N-methyl-1-benzothiophene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and chemical properties compared to similar compounds. The combination of the benzothiophene core and the morpholine ring also provides a distinct profile in terms of solubility, bioavailability, and potential therapeutic effects.
Properties
IUPAC Name |
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-5-fluoro-N-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2S/c1-19(2,13-22-6-8-24-9-7-22)12-21(3)18(23)17-11-14-10-15(20)4-5-16(14)25-17/h4-5,10-11H,6-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUVEBCJJZVFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN(C)C(=O)C2=CC3=C(S2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B6902209.png)
![4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine](/img/structure/B6902216.png)
![1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide](/img/structure/B6902238.png)
![3-[(Sulfamoylamino)methyl]-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B6902240.png)
![[2-(2-Fluorophenyl)morpholin-4-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B6902245.png)
![N-cyclopentyl-N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B6902247.png)
![N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B6902250.png)
![N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B6902257.png)
![2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6902262.png)
![Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone](/img/structure/B6902264.png)




